molecular formula C13H15N B12686965 Naphthalene, 1-isopropyl-2-amino- CAS No. 389104-54-5

Naphthalene, 1-isopropyl-2-amino-

Cat. No.: B12686965
CAS No.: 389104-54-5
M. Wt: 185.26 g/mol
InChI Key: UKVVUDXSBIHZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-2-aminonaphthalene typically involves the alkylation of naphthalene followed by amination. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-isopropylnaphthalene. This intermediate is then subjected to nitration and subsequent reduction to yield 1-isopropyl-2-aminonaphthalene .

Industrial Production Methods

Industrial production of 1-isopropyl-2-aminonaphthalene may involve continuous flow processes to ensure high yield and purity. The use of zeolite catalysts has been explored to enhance selectivity and conversion rates in the alkylation step .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-2-aminonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-isopropyl-2-aminonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-2-aminonaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the isopropyl group can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-2-nitronaphthalene: Similar structure but with a nitro group instead of an amino group.

    1-isopropyl-2-hydroxynaphthalene: Contains a hydroxyl group instead of an amino group.

    1-isopropyl-2-methylnaphthalene: Features a methyl group instead of an amino group

Uniqueness

The presence of both an isopropyl and an amino group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .

Properties

CAS No.

389104-54-5

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-propan-2-ylnaphthalen-2-amine

InChI

InChI=1S/C13H15N/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,14H2,1-2H3

InChI Key

UKVVUDXSBIHZFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.